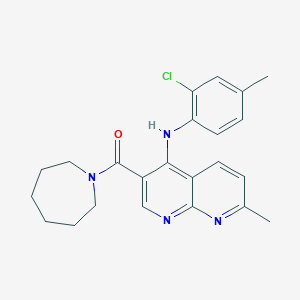

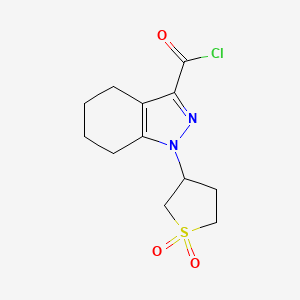

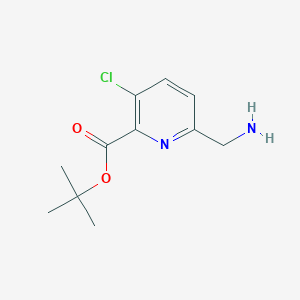

![molecular formula C18H14BrN3O2 B2809719 Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate CAS No. 109321-96-2](/img/structure/B2809719.png)

Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C18H14BrN3O2 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a class of compounds known for their wide range of biological properties .

Synthesis Analysis

The synthesis of similar 6H-indolo[2,3-b]quinoxaline derivatives has been reported in the literature . These compounds are synthesized through a multi-step protocol starting from isatin or 5-fluoroisatin . The synthesis involves reactions with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .Molecular Structure Analysis

The molecular structure of Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is characterized by its molecular formula C18H14BrN3O2 . The compound’s structure includes a 6H-indolo[2,3-b]quinoxaline skeleton, which is a key feature of its class .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate and similar compounds typically involve multi-step protocols starting from isatin or 5-fluoroisatin . These reactions include the use of propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone .科学的研究の応用

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance the regioselective synthesis of 6H-indolo[2,3-b]quinoxalines through the condensation of isatin with o-phenylenediamine. This method also facilitates the synthesis of Ethyl indolo[2,3-b]quinoxaline-6-acetate, demonstrating an efficient approach to preparing these compounds with potential for further functionalization (E. Ashry, E. Ramadan, H. Hamid, & M. Hagar, 2005) here.

Potential Biological Activities

The synthesis and characterization of novel 6H-indolo[2,3-b]quinoxaline derivatives have shown that these compounds exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This highlights their significance in the development of new therapeutic agents (S. Padmini, Narayana M Babu, & Madhavan, 2015) here.

Mechanistic Insights and Synthetic Routes

Research into the mechanisms of cyclization of indolo oxime ethers has provided valuable insights into the synthesis of related quinoxaline derivatives, emphasizing the role of the ester moiety in these processes. This work aids in understanding the complex chemistry underlying the formation of these compounds (Kylie A. Clayton, D. Black, & J. Harper, 2007) here.

Antimicrobial and Antiviral Potential

Some quinoxaline derivatives, related to Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate, have been synthesized and evaluated for their antimicrobial and antiviral activities, demonstrating significant potential as bioactive molecules. This includes work on their synthesis, characterization, and biological evaluation, offering insights into their utility in combating microbial and viral infections (Heba S. A. Elzahabi, 2017) here.

将来の方向性

Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on synthesizing new derivatives and evaluating their potential applications in medicine and other fields .

特性

IUPAC Name |

ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIDORUTRSFBQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

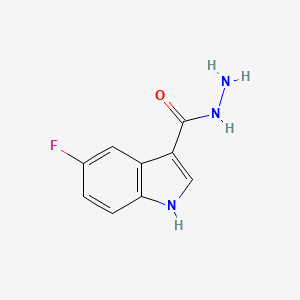

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2809642.png)

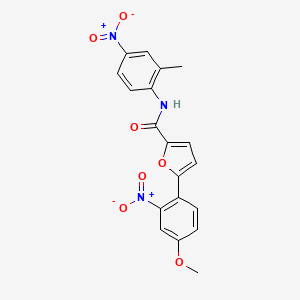

![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2809648.png)

![Methyl({2-[(trimethylsilyl)oxy]ethyl})amine](/img/structure/B2809651.png)

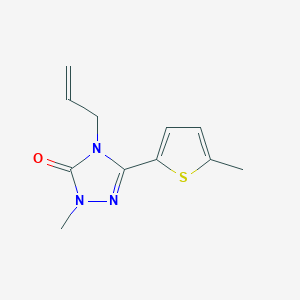

![1-(3-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2809659.png)